molecular formula C9H6F2O B1419714 6,8-difluoro-2H-chromene CAS No. 1015938-81-4

6,8-difluoro-2H-chromene

Cat. No.: B1419714
CAS No.: 1015938-81-4
M. Wt: 168.14 g/mol
InChI Key: DRQKJKGKLYCHHB-UHFFFAOYSA-N
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Description

“6,8-difluoro-2H-chromene” is a chemical compound with the CAS Number: 1015938-81-4 . It has a molecular weight of 168.14 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .


Synthesis Analysis

A significantly improved synthesis of 5,8-difluoro-2H-chromene using silicone oil as the reaction solvent has been described . This new method eliminated the tedious workup and large quantity of waste produced via conventional methods .


Molecular Structure Analysis

The this compound molecule contains a total of 19 bonds. There are 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ether .


Chemical Reactions Analysis

The synthesis of 2H-chromenes has been achieved through different catalytic methodologies . These methodologies are structured around three main approaches: (I) catalysis with (transition) metals, (II) metal-free Brønsted and Lewis acid/base catalysis, which includes examples of nonenantioselective organocatalysis, and (III) enantioselective organo-catalysis .


Physical and Chemical Properties Analysis

The physical form of this compound is a liquid . It has a molecular weight of 168.14 .

Scientific Research Applications

Synthesis Techniques and Methods

  • A novel synthesis of 5,8-difluoro-2H-chromene using silicone oil as a solvent has been reported, offering an improved method with less waste and simpler workup compared to conventional methods. This is the first instance of using silicone oil as an organic solvent in such reactions (Kong, Meng, & Su, 2015).
  • Synthesis of 2,2-difluoro-2H-chromenes through tandem reactions of ethyl 3-bromo-3,3-difluoropropionate with salicylaldehyde derivatives has been explored, highlighting the influence of basic and acidic conditions on the reaction outcomes and proposing a plausible mechanism based on experimental results (Ou, Jiang, & Liu, 2013).

Photochemical and Environmental Applications

  • Research into the photochromic behavior of 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene has been conducted using 19F NMR spectroscopy, leading to the discovery of various photoisomers and their specific reactivities under different conditions (Delbaere, Micheau, & Vermeersch, 2003).
  • A study on the synthesis of chromeno[3,4-c][1,2]oxazine-N-oxides via formal [4+2] cycloaddition of 3-nitro-2-trihalomethyl-2H-chromenes with cyclohexanone and pinacolone enamines, yielding products with high diastereoselectivity, has been reported (Korotaev et al., 2014).

Biologically Relevant Activities

  • The compound 2H/4H-chromene, which includes 2H-chromenes, is noted for its versatile biological profiles and mild adverse effects. The scaffold has been studied extensively for various biological activities such as anticancer, anticonvulsant, antimicrobial, and others (Raj & Lee, 2020).

Advanced Synthetic Strategies and Perspectives

  • A review of the recent advances in the synthesis of 2H-chromenes, including strategies for benzopyran ring formation and late-stage functionalization of parent 2H-chromenes, offers insight into their application in materials science and organic synthesis (Zheng & Chen, 2021).

Safety and Hazards

The safety information for 6,8-difluoro-2H-chromene includes several hazard statements such as H227, H315, H319, H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name

6,8-difluoro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQKJKGKLYCHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(O1)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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